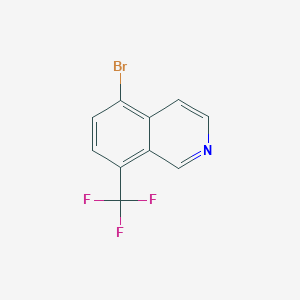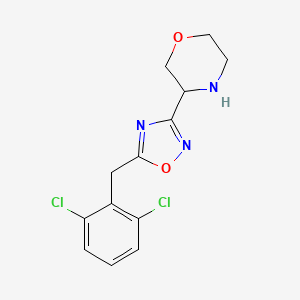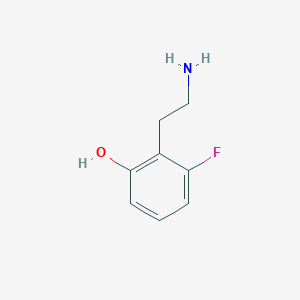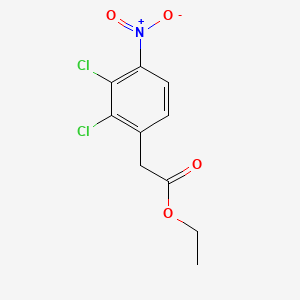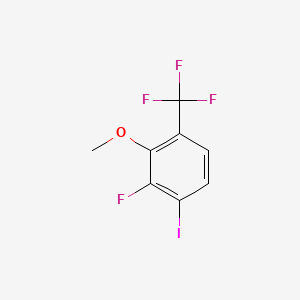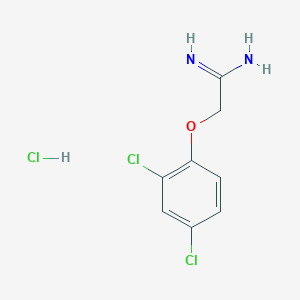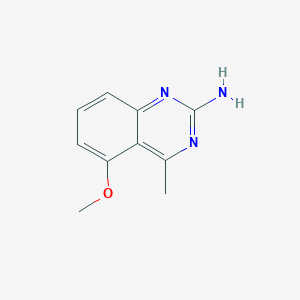
5-Methoxy-4-methylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-4-methylquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methylquinazolin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-methoxy-2-nitroaniline with formamide, followed by reduction and cyclization to yield the desired quinazoline derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to reduce environmental impact and improve overall sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-4-methylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Methoxy-4-methylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit bacterial cell wall synthesis or disrupt cellular processes. In anticancer applications, it may interfere with DNA replication or induce apoptosis in cancer cells . Molecular docking studies have shown that the compound can bind to specific enzymes and receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Methoxy-4-methylquinazolin-2-amine include other quinazoline derivatives such as:
- 2-Aminoquinazoline
- 4-Methylquinazoline
- 5-Methoxyquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups (methoxy and methyl) and its specific biological activities. This compound has shown a broader spectrum of antimicrobial and anticancer activities compared to some of its analogs . Additionally, its synthetic accessibility and potential for further functionalization make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
5-methoxy-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C10H11N3O/c1-6-9-7(13-10(11)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H2,11,12,13) |
Clé InChI |
GWZXTNIIZDTQEU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)N)C=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


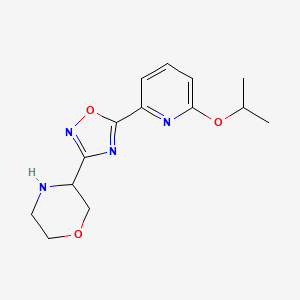

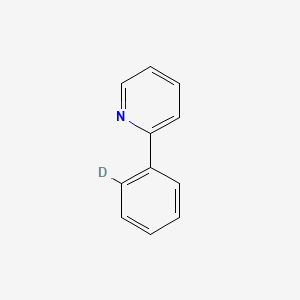
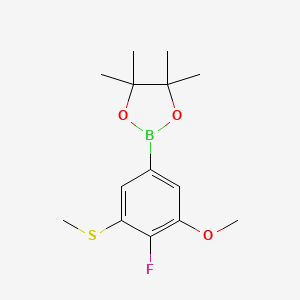
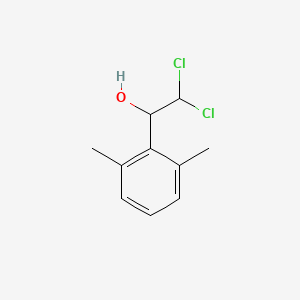
![(R)-(4-Azaspiro[2.4]heptan-5-YL)methanol](/img/structure/B14033366.png)
